REACTION_CXSMILES
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C([O-])(=O)C.[Na+].[SH2:6].[C:7]([C:10]([C:12]([CH3:14])=[CH2:13])=[O:11])([CH3:9])=[CH2:8]>C(O)C>[CH3:13][CH:12]1[C:10](=[O:11])[CH:7]([CH3:9])[CH2:8][S:6][CH2:14]1 |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0.063 mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 2 g
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Type
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ADDITION
|
Details
|
To this was added 7.0 g
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Type
|
CUSTOM
|
Details
|
for four hours
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
The ethanol and excess H2S were evaporated in vacuo
|
Type
|
WASH
|
Details
|
washed in turn with water, potassium carbonate solution, dilute hydrochloric acid, and water again
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide 6.8 g
|
Type
|
DISTILLATION
|
Details
|
This was distilled in vacuo through a 10 cm
|
Type
|
CUSTOM
|
Details
|
Vigreaux column to provide 1.67 g
|
Type
|
CUSTOM
|
Details
|
which was used in the next step without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1CSCC(C1=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |